5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxy-5-chlorobenzaldehyde.
Nitration: The aldehyde undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Cyclization: The nitrated product is then subjected to cyclization using a suitable base, such as potassium carbonate, to form the benzofuran ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and anti-tumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 5-Chloro-4-amino-2,3-dihydrobenzofuran-7-carboxylic acid
Uniqueness
The combination of these substituents provides a unique set of chemical and biological properties that distinguish it from other benzofuran derivatives .
Properties
CAS No. |
412336-57-3 |
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Molecular Formula |
C9H4ClNO5 |
Molecular Weight |
241.58 g/mol |
IUPAC Name |
5-chloro-4-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClNO5/c10-5-1-2-6-4(8(5)11(14)15)3-7(16-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
MWOMINAOKXQTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=C2)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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